molecular formula C10H9NO4 B8513594 [3-(2-nitroethenyl)phenyl] acetate

[3-(2-nitroethenyl)phenyl] acetate

Cat. No.: B8513594
M. Wt: 207.18 g/mol
InChI Key: BBSUWGYHOQWQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-nitroethenyl)phenyl] acetate is an organic compound characterized by the presence of an ester functional group, a nitro group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-(2-nitrovinyl)-phenyl ester typically involves the esterification of 3-(2-nitrovinyl)phenol with acetic acid or its derivatives. One common method is the reaction of 3-(2-nitrovinyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of acetic acid 3-(2-nitrovinyl)-phenyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the desired reaction temperature and ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, alcohols.

Major Products Formed:

    Reduction: 3-(2-Aminovinyl)phenyl acetate.

    Oxidation: Various oxidized derivatives of the phenyl ring.

    Substitution: Corresponding substituted esters or amides.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

[3-(2-nitroethenyl)phenyl] acetate

InChI

InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3

InChI Key

BBSUWGYHOQWQEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 3-(1-hydroxy-2-nitroethyl)-phenol (22.3 g, 121.8 mmol), 18-Crown-6 (3.3 g, 12.5 mmol), potassium fluoride (spray-dried) (7.1 g, 141 mmol) to acetic anhydride (115 mL, 1.218 mol). Stir for 1 hour. Cool in an ice bath and pour into ice water (400 mL) and stir for 15 minutes. Decant and extract the aqueous with ethyl acetate (twice). Combine extracts with the solid, wash with water (twice), saturated aqueous sodium chloride (twice), dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 25:75 hexanes:dichloromethane to 100% dichloromethane) to give the desired compound as an orange oil (25.56 g, 91%).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
91%

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